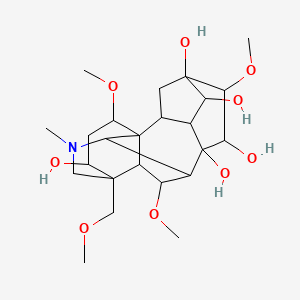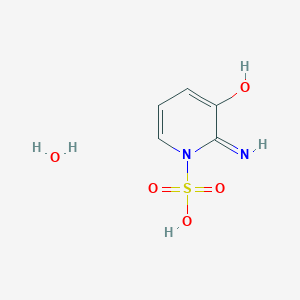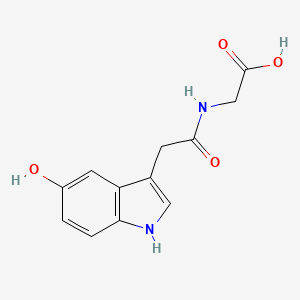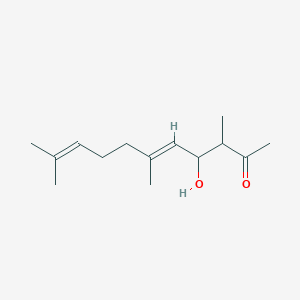![molecular formula C₂₀H₂₂ClNO₃ B1145526 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide CAS No. 1316847-19-4](/img/no-structure.png)
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide” belongs to a class of organic compounds known for their complex molecular structures and a wide range of chemical and physical properties. These compounds are often synthesized through multi-step chemical reactions, involving various reagents and catalysts, to achieve the desired molecular architecture and functionalities.
Synthesis Analysis
Synthetic pathways for similar compounds involve stepwise reactions starting from basic aromatic substrates or intermediates. For instance, the synthesis of related arylurea-sulfonyl phenoxy propanates showcases a combination of amination, formylation, and aminolysis reactions, starting from chlorosulfonyl phenoxy propanate precursors (Hu Fang-zhong, 2006). These methods highlight the complexity and specificity required in synthesizing compounds within this chemical domain.
Molecular Structure Analysis
The molecular structure and spectroscopic data of similar compounds can be obtained using quantum chemical calculations and spectroscopic techniques. For instance, DFT (B3LYP) calculations with specific basis sets have been used to optimize the geometry, record vibrational spectra, and assign fundamental vibrations based on the potential energy distribution of the vibrational modes (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020). These studies provide insights into bond lengths, bond angles, and other structural parameters critical for understanding the compound's properties.
Chemical Reactions and Properties
Chemical properties of these compounds, such as reactivity and interaction with other molecules, can be inferred from studies on similar chemical structures. For example, palladium-catalyzed reactions involving multiple arylation via successive C-C and C-H bond cleavages have been demonstrated, highlighting the potential for complex transformations and modifications of the compound's chemical structure (H. Wakui, Satoshi Kawasaki, T. Satoh, M. Miura, M. Nomura, 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. The crystalline structure, in particular, provides insights into the compound's stability and interactions at the molecular level. Studies have determined crystal structures of related compounds, revealing conformational features and intermolecular interactions that contribute to their physical properties (Graham Smith, C. Kennard, Allan H. White, B. Skelton, 1981).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research on related compounds demonstrates their pharmacokinetic properties and extensive metabolism, indicating potential applications in the development of therapeutic agents for conditions such as benign hyperplasia. A study on S-1, a similar propanamide compound, highlights its low clearance, moderate volume of distribution, and extensive metabolism, presenting it as a candidate for further preclinical development (Wu et al., 2006).
Photochemical Properties
Another aspect of research focuses on the photochemical properties of related compounds like flutamide, which undergoes different photoreactions depending on the solvent, indicating the potential for studying the stability and degradation pathways of similar propanamide derivatives (Watanabe et al., 2015).
Synthesis and Herbicidal Activity
The synthesis and evaluation of novel substituted arylureasulfonyl phenoxy propanates, including compounds with similar structures, have been reported to exhibit herbicidal activities. This suggests applications in agriculture for the development of new herbicides (Hu Fang-zhong, 2006).
Degradation Product Identification
Research into the degradation of fenofibrate, a compound structurally related to 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide, has led to the identification of degradation products, which could inform stability studies and analytical methodologies for similar compounds (Mulgund et al., 2014).
Antimicrobial and Cytotoxic Activities
The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, suggesting the potential for developing antimicrobial agents from similar compounds (Helal et al., 2013).
Molecular Imaging for Prostate Cancer
A study on carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands indicates their application in prostate cancer imaging, highlighting the relevance of structurally similar compounds in diagnostic radiology (Gao et al., 2011).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1316847-19-4 |
|---|---|
Produktname |
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide |
Molekularformel |
C₂₀H₂₂ClNO₃ |
Molekulargewicht |
359.85 |
Synonyme |
2-(4-(4-Chlorobenzoyl)phenoxy)-N-isopropyl-2-methylpropanamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



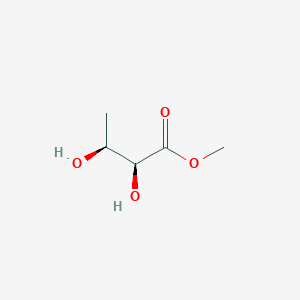
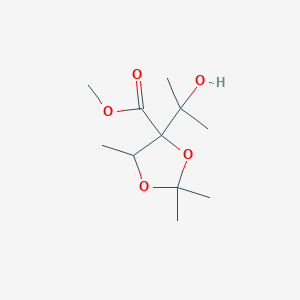
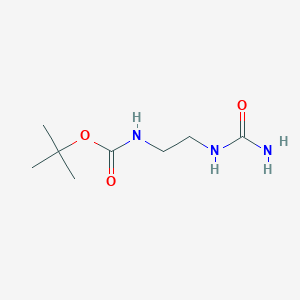
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
